molecular formula C8H11N5O2 B7983431 2-[(6-aminopurin-1-yl)methoxy]ethanol

2-[(6-aminopurin-1-yl)methoxy]ethanol

Cat. No.: B7983431
M. Wt: 209.21 g/mol
InChI Key: JNUVIJJNHBVPSZ-UHFFFAOYSA-N
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Description

2-[(6-aminopurin-1-yl)methoxy]ethanol is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

    Synthetic Routes: These typically involve multi-step organic synthesis, starting from readily available precursors. The process may include steps such as condensation, cyclization, and functional group modifications.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance reaction rates and yields.

    Industrial Production Methods: Industrial-scale production may involve continuous flow reactors and automated systems to ensure consistency and efficiency in the synthesis process.

Chemical Reactions Analysis

2-[(6-aminopurin-1-yl)methoxy]ethanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: The reactions often require specific solvents, temperatures, and catalysts to proceed efficiently.

    Major Products: The products formed depend on the type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[(6-aminopurin-1-yl)methoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and disease treatment.

    Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(6-aminopurin-1-yl)methoxy]ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: These interactions can affect signaling pathways, metabolic processes, and gene expression, resulting in changes at the cellular and organismal levels.

Comparison with Similar Compounds

2-[(6-aminopurin-1-yl)methoxy]ethanol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups may include CID 12345678 and CID 87654321.

    Uniqueness: this compound may exhibit unique reactivity, stability, or biological activity compared to these similar compounds, making it a valuable subject of study.

Properties

IUPAC Name

2-[(6-aminopurin-1-yl)methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-6)12-4-13(7)5-15-2-1-14/h3-4,14H,1-2,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUVIJJNHBVPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N(C=NC2=N1)COCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N(C=NC2=N1)COCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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